N-Phenyl-p-phenylenediamine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-p-phenylenediamine sulfate is an aromatic amine compound that appears as needles or crystals in solution. It is primarily used in the formulation of permanent hair dyes, colors, and tints. The compound helps impart color to hair through a highly controlled oxidative process .
Mechanism of Action
Target of Action
N-Phenyl-p-phenylenediamine sulfate is primarily used in the formulation of permanent hair dyes . The primary target of this compound is the hair fiber . The compound interacts with the hair fiber to produce color, making it an essential ingredient in hair dyeing processes .
Mode of Action
The mode of action of this compound involves a highly controlled process within the hair fiber . The color that is produced results from the careful formulation of the product, allowing the ingredients, including this compound, to interact .
Biochemical Pathways
It is known that the compound plays a crucial role in the oxidative hair dyeing process . The color produced by this compound is a result of its interaction with other ingredients in the hair dye, indicating that it may affect various biochemical pathways related to hair pigmentation .
Pharmacokinetics
Given its use in hair dyes, it can be inferred that the compound has properties that allow it to effectively penetrate the hair fiber and remain stable, thereby ensuring its bioavailability and effectiveness in imparting color .
Result of Action
The primary molecular and cellular effect of this compound’s action is the production of color within the hair fiber . This color change is the desired outcome of using hair dyes containing this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness in hair dyeing can be affected by the initial color of the hair and the presence of other ingredients in the hair dye formulation . Additionally, this compound is known to darken upon exposure to air , indicating that environmental factors such as air and light could potentially influence its stability and action .
Preparation Methods
N-Phenyl-p-phenylenediamine sulfate can be synthesized through the reductive alkylation of p-phenylenediamine with diacetone alcohol. This process involves the reaction of p-phenylenediamine with diacetone alcohol under reductive conditions to yield the desired compound . Industrial production methods often involve the treatment of 4-nitrochlorobenzene with ammonia to produce 4-nitroaniline, which is then hydrogenated to form p-phenylenediamine. This intermediate can then be further reacted to produce this compound .
Chemical Reactions Analysis
N-Phenyl-p-phenylenediamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidative hair dyeing, the compound is oxidized by hydrogen peroxide to form colorant molecules that are too large to escape from the hair structure . Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. The major products formed from these reactions are the colorant molecules that impart color to hair .
Scientific Research Applications
N-Phenyl-p-phenylenediamine sulfate is used in various scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology and medicine, it is used in the determination of trace amounts of nitrite by a sensitive, rapid, and selective flow-injection colorimetry method . The compound is also used in the analysis of drugs containing aromatic amino groups . Additionally, it is used in the formulation of permanent hair dyes, where it helps to impart color to hair through a controlled oxidative process .
Comparison with Similar Compounds
N-Phenyl-p-phenylenediamine sulfate is similar to other compounds such as para-phenylenediamine and para-toluenediamine sulfate. Para-phenylenediamine is widely used as a permanent hair dye and has similar applications in the textile and polymer industries . Para-toluenediamine sulfate is another compound used in hair dyes and is tolerated by about 50% of people who are allergic to para-phenylenediamine . The uniqueness of this compound lies in its specific use in permanent hair dyes and its ability to impart color through a controlled oxidative process .
Properties
CAS No. |
4698-29-7 |
---|---|
Molecular Formula |
C24H24N4O4S-2 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-N-phenylbenzene-1,4-diamine;sulfate |
InChI |
InChI=1S/2C12H12N2.H2O4S/c2*13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h2*1-9,14H,13H2;(H2,1,2,3,4)/p-2 |
InChI Key |
ZRFXOEFNFAPWJA-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N.C1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N.C1=CC=C(C=C1)NC2=CC=C(C=C2)N.[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
4698-29-7 |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Related CAS |
101-54-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological concerns surrounding N-Phenyl-p-Phenylenediamine Sulfate used in hair dyes?
A1: this compound, primarily used as a colorant in hair dyes, raises some toxicological concerns. Studies reveal it can cause skin irritation and sensitization in guinea pigs []. Clinical data also confirms its potential as a skin irritant and sensitizer in humans, particularly among hairdressers []. Although no carcinogenicity was observed in rats fed N-Phenyl-p-Phenylenediamine for extended periods, male mice exhibited a non-dose-dependent increase in hepatocellular neoplasms [].
Q2: How does the structure of this compound relate to its use in hair dyes?
A2: While the provided research doesn't delve into the specific structural interactions of this compound with hair fibers, its classification as an aromatic amine provides clues. These compounds are known for their ability to penetrate hair shafts and react with hair proteins, resulting in permanent color changes.
Q3: What safety regulations govern the use of this compound in cosmetic products like hair dyes?
A3: In the United States, products containing N-Phenyl-p-Phenylenediamine and its salts are exempt from the main adulteration provision of the Federal Food, Drug, and Cosmetic Act under specific conditions []. These conditions mandate a cautionary statement on the product label, informing users about potential sensitization and advising a patch test before use. This exemption highlights the recognized sensitization risk associated with this ingredient, emphasizing the need for user awareness and precautionary measures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.